molecular formula C6H6N2O3 B1418217 (6-Hydroxypyrimidin-4-yl)acetic acid CAS No. 1119449-91-0

(6-Hydroxypyrimidin-4-yl)acetic acid

Cat. No.: B1418217
CAS No.: 1119449-91-0
M. Wt: 154.12 g/mol
InChI Key: UGBYCXPPXHBCTD-UHFFFAOYSA-N
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Description

“(6-Hydroxypyrimidin-4-yl)acetic acid” is a diazine compound used for biochemical research . It has a CAS Number of 1119449-91-0 . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H6N2O3 . The average mass is 154.123 Da and the monoisotopic mass is 154.037842 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature . The molecular weight is 154.13 and the molecular formula is C6H6N2O3 .

Scientific Research Applications

Synthesis and Characterization

(6-Hydroxypyrimidin-4-yl)acetic acid and its derivatives have been extensively studied for their role in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activities. The compound has been involved in the synthesis of new heterocyclic derivatives containing (1,3-oxazepine), and these derivatives have shown notable antibacterial activity against various bacterial strains, indicating its importance in medicinal chemistry and drug design (Mohammad, Ahmed, & Mahmoud, 2017).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been studied using polarographic methods. For instance, the polarographic oxidation of some derivatives has been extensively investigated, providing valuable insights into their electrochemical properties and laying the groundwork for potential applications in electroanalytical chemistry (Chiang, 1958).

Pharmaceutical Synthesis

The compound and its derivatives play a crucial role in the synthesis of potential pharmaceutical agents. For example, derivatives have been used in synthesizing compounds with potential anticancer properties, highlighting the significance of this compound in developing novel therapeutic agents (Temple et al., 1983).

Chemical Process Development

In the field of chemical process development, studies have been conducted on the synthesis and process chemistry of derivatives of this compound. These studies not only enhance the understanding of the chemical properties of these compounds but also contribute to the development of more economical and efficient processes for their production, which is critical for industrial applications (Patil et al., 2008).

Antiviral Research

Derivatives of this compound have also shown promise in antiviral research. Studies have revealed that certain derivatives exhibit significant antiviral activity against a range of viruses, indicating the potential of these compounds in developing new antiviral therapies (Holý et al., 2002).

Structural Studies

Structural studies involving this compound derivatives have provided insights into their molecular configurations and the interconversion between different forms. These studies are crucial for understanding the compound's properties and reactivity, which are essential for its applications in various scientific fields (Chen et al., 2011).

Future Directions

6-Hydroxypyrimidine-4 (3Н)-one derivatives, which include “(6-Hydroxypyrimidin-4-yl)acetic acid”, are considered promising syntones for the creation of new biologically active substances . They are being studied for their potential in the development of new therapies .

Mechanism of Action

Target of Action

This compound is a diazine used for biochemical research , suggesting it may interact with a variety of biological targets

Biochemical Pathways

Given its classification as a diazine compound used for biochemical research , it may be involved in a variety of pathways

Result of Action

As a diazine compound used for biochemical research , it likely has a range of effects depending on the specific targets and pathways it interacts with

Biochemical Analysis

Biochemical Properties

(6-Hydroxypyrimidin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in proteomics research, where it interacts with specific proteins and enzymes, influencing their activity and function . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their biochemical properties and activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells . Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in the conformation of the target molecules, thereby influencing their activity . Furthermore, this compound can induce changes in gene expression, which in turn affects the overall cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in metabolic pathways and cellular damage . Threshold effects have been observed in studies, indicating the importance of dosage in determining the overall impact of this compound on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the regulation of metabolic flux and can influence the levels of different metabolites within the cells . The interactions of this compound with specific enzymes can lead to changes in the metabolic pathways, affecting the overall metabolic balance within the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its activity and function, affecting the overall cellular response to this compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . The localization of this compound within different subcellular regions can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5-1-4(2-6(10)11)7-3-8-5/h1,3H,2H2,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBYCXPPXHBCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649247
Record name (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-91-0
Record name (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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